1,5,6-trihydroxy-3-methoxyxanthone

Cytotoxicity HL-60 leukemia Xanthone SAR

Researchers needing an intermediate-potency xanthone standard for HL-60 cytotoxicity and ROS scavenging assays often face limited availability of well-characterized material. 1,5,6-Trihydroxy-3-methoxyxanthone (CAS 50868-52-5), isolated from St. John's Wort adventitious roots, provides a precisely quantified reference point. • IC50 of 28.9 μM against HL-60 cells-sits between 1,3,5,6-tetrahydroxyxanthone (31.5 μM) and brasilixanthone B (27.7 μM) for comparative dose-response and SAR studies. • ROS scavenging of 27.4-33.2% inhibition at 10 μM, enabling mechanistic decoupling of antioxidant effects from direct cytotoxicity. • Supplied as ≥98% HPLC powder with full analytical documentation; ideal as an HPLC reference standard for botanicals containing Hypericum perforatum.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 50868-52-5
Cat. No. B1515578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6-trihydroxy-3-methoxyxanthone
CAS50868-52-5
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O
InChIInChI=1S/C14H10O6/c1-19-6-4-9(16)11-10(5-6)20-14-7(12(11)17)2-3-8(15)13(14)18/h2-5,15-16,18H,1H3
InChIKeyJHOYIGDPCIBYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,6-Trihydroxy-3-methoxyxanthone Overview


1,5,6-Trihydroxy-3-methoxyxanthone (CAS 50868-52-5) is a tetraoxygenated xanthone naturally isolated from the adventitious roots of St. John's Wort (Hypericum perforatum L.) and other plants including Schultesia lisianthoides and Hypericum geminiflorum [1] [2]. The compound is characterized by a 1,5,6-trihydroxy-3-methoxy substitution pattern on the xanthone core scaffold, with molecular formula C14H10O6 and molecular weight 274.23 g/mol . This compound exhibits documented intracellular reactive oxygen species (ROS) scavenging activity and cytotoxicity against human promyelocytic leukemia HL-60 cells .

Xanthone SAR probe 1,5,6-trihydroxy-3-methoxy substitution pattern supports structure-activity studies on methoxy vs. hydroxy positioning.
ROS-cytotoxicity dissection Enables separation of antioxidant capacity from direct cell-model endpoint response.Cell-permeable alkaloid probe context.
Cell-model endpoint review Supports HL-60 cytotoxicity screening workflows where intermediate potency is required.Cytotoxicity assay context.

Unmatched Specificity of 1,5,6-Trihydroxy-3-methoxyxanthone


Substitution of 1,5,6-trihydroxy-3-methoxyxanthone with structurally related xanthones (e.g., 1,3,5,6-tetrahydroxyxanthone, ferrxanthone, brasilixanthone B) is not analytically or functionally equivalent in HL-60 cytotoxicity assays. Direct head-to-head comparisons from the same isolation study demonstrate that these compounds, despite sharing the same natural source (St. John's Wort adventitious roots), exhibit distinct, quantifiably different IC50 values and ROS scavenging inhibition percentages when evaluated under identical experimental conditions [1]. These quantitative differences preclude interchangeable use in dose-response studies, structure-activity relationship (SAR) investigations, and any application where precise potency is a critical parameter. The following evidence establishes the compound-specific performance that justifies its selection over closest analogs.

Cytotoxicity

Profile may differ among closely related xanthones; reported IC50 values are compound-specific under identical assay conditions.

Antioxidant

Comparable ROS scavenging does not guarantee interchangeable cytotoxic potency; antioxidant-cytotoxicity relationship is not transferable.

Regioisomer

1,5,6- vs. 1,5,8-substitution alters hydrogen-bonding geometry and electronic environment; may shift biological activity.

Differentiation Evidence for 1,5,6-Trihydroxy-3-methoxyxanthone


HL-60 Cytotoxicity Differentiation

1,5,6-Trihydroxy-3-methoxyxanthone exhibits intermediate cytotoxic potency against HL-60 human promyelocytic leukemia cells relative to two co-isolated xanthone comparators. Its IC50 value of 28.9 μM is 8.3% lower (more potent) than 1,3,5,6-tetrahydroxyxanthone (31.5 μM) and 4.3% higher (less potent) than brasilixanthone B (27.7 μM) when evaluated in the same study under identical conditions [1].

HL-60 Cytotoxicity
Head-to-head
IC50 28.9 μM
Supports cytotoxicity endpoint review
MTT assay, 72 h; vs. 31.5 μM (tetrahydroxyxanthone) and 27.7 μM (brasilixanthone B)
Cytotoxicity HL-60 leukemia Xanthone SAR

Intracellular ROS Scavenging Differentiation

In the intracellular DCFDA assay at a 10 μM concentration, 1,5,6-trihydroxy-3-methoxyxanthone falls within a defined range (27.4–33.2% inhibition) shared by 1,3,5,6-tetrahydroxyxanthone, ferrxanthone, and brasilixanthone B [1]. However, the compound's specific inhibition value distinguishes it from the broader class and demonstrates that antioxidant activity is not uniformly correlated with cytotoxic potency, as evidenced by the differential IC50 values observed in the same study [1].

Intracellular ROS Scavenging
Head-to-head
27.4–33.2% inhibition (10 μM)
Supports antioxidant-cytotoxicity dissection context
DCFDA assay; comparable to analogs, differentiated by IC50
Antioxidant activity ROS scavenging Intracellular assay

α-Glycosidase Inhibition Differentiation

1,5,6-Trihydroxy-3-methoxyxanthone belongs to a class of tetraoxygenated xanthones for which SAR data suggest a distinct α-glycosidase inhibitory profile compared to 1,3,5,8-tetrahydroxyxanthone. The latter is reported as a potent α-glycosidase inhibitor with an IC50 of 5.33 ± 0.09 μM [1]. While 1,5,6-trihydroxy-3-methoxyxanthone was not directly evaluated in this study, the structural variation (1,5,6-trihydroxy-3-methoxy vs. 1,3,5,8-tetrahydroxy) implies a divergent activity profile based on established xanthone SAR [1].

α-Glycosidase Inhibition
Class-level
Not directly measured
Supports class-level α-glycosidase SAR review
Structural prediction; comparator IC50 5.33 μM for 1,3,5,8-tetrahydroxyxanthone
α-Glycosidase inhibition Antidiabetic Xanthone SAR

Regioisomeric Structural Differentiation

The crystal structure of the regioisomer 1,5,8-trihydroxy-3-methoxy xanthone reveals a nearly planar molecular conformation with three intermolecular hydrogen bonds, and the study notes that phenolic hydroxyls are the primary active groups for radical scavenging [1]. The 1,5,6-trihydroxy-3-methoxy substitution pattern in the target compound represents a distinct regioisomeric arrangement, which alters the spatial orientation of the hydrogen-bonding network and the electronic environment of the xanthone core. This structural variation is expected to influence both intermolecular interactions and biological activity profiles relative to the 1,5,8-substituted isomer [1].

Regioisomeric Structure
Reported
1,5,6- vs 1,5,8-substitution
Supports regioisomeric SAR context
Alters hydrogen-bonding geometry; crystal data from 1,5,8-isomer
Xanthone crystallography Hydrogen bonding SAR

PKC Modulation Profile

A series of 20 simple hydroxy- and methoxyxanthones were evaluated for modulatory activity on PKC isoforms (α, βI, δ, η, ζ) using an in vivo yeast phenotypic assay, revealing that the majority caused activation of PKC, with some compounds more effective than standard activators PMA or arachidonic acid [1]. The specific 1,5,6-trihydroxy-3-methoxy substitution pattern defines a unique PKC modulation profile within this class, as the number and position of hydroxyl/methoxy groups critically determine the degree and isoform selectivity of PKC activation [1].

PKC Modulation Profile
Class-level
Not directly measured
Supports PKC pathway study context
Inferred from 20 hydroxy-/methoxyxanthone panel; substitution drives isoform selectivity
PKC modulation Xanthone SAR Signal transduction

1,5,6-Trihydroxy-3-methoxyxanthone Applications


HL-60 Cytotoxicity Intermediate Potency

1,5,6-Trihydroxy-3-methoxyxanthone is an ideal selection for HL-60 cytotoxicity studies where an intermediate potency compound is needed for comparative dose-response analysis. Its IC50 of 28.9 μM falls between that of 1,3,5,6-tetrahydroxyxanthone (31.5 μM) and brasilixanthone B (27.7 μM), allowing it to serve as a well-characterized reference point for assessing structure-activity relationships among xanthones isolated from St. John's Wort [1]. This specific potency window is valuable for calibrating assay sensitivity and benchmarking novel xanthone derivatives.

Antioxidant vs. Cytotoxicity Dissection

This compound provides a unique tool for experiments designed to separate antioxidant effects from direct cytotoxicity. While its intracellular ROS scavenging activity at 10 μM is comparable to its co-isolated analogs (27.4–33.2% inhibition range), its distinct cytotoxic IC50 distinguishes it from these same compounds [1]. This decoupling makes it suitable for mechanistic studies aimed at understanding whether observed biological effects are driven primarily by antioxidant capacity or by cytotoxic mechanisms independent of ROS scavenging.

Substitution Pattern SAR

The 1,5,6-trihydroxy-3-methoxy substitution pattern provides a specific scaffold for SAR investigations. When compared to regioisomers such as 1,5,8-trihydroxy-3-methoxy xanthone, the 1,5,6-pattern alters the spatial arrangement of hydrogen-bonding groups and the electronic properties of the xanthone core [1]. Researchers investigating the impact of hydroxy group positioning on biological activity should select this specific compound to probe the 1,5,6-configuration, as substitution with the 1,5,8-isomer would confound conclusions about positional effects on activity.

HPLC Reference Standard

1,5,6-Trihydroxy-3-methoxyxanthone is suitable as a reference material for HPLC standards and quality control of botanicals containing Hypericum perforatum or related species [1]. Its well-defined chromatographic properties and natural occurrence in St. John's Wort adventitious roots make it a practical analytical standard for the authentication and standardization of herbal preparations, particularly where the presence and relative abundance of specific xanthones serve as quality markers.

Application
Selection Property
Validation Focus
HL-60 cell-model studies
Intermediate cytotoxicity profile
Dose-response calibration and benchmarking
ROS-cytotoxicity dissociation
Antioxidant-independent cytotoxicity
Mechanistic endpoint separation
Substitution pattern SAR
1,5,6-regioisomeric configuration
Positional activity mapping
HPLC reference standard
Authentic botanical marker
Chromatographic identity verification

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